Cas no 2138081-66-8 (N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide)

N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138081-66-8
- EN300-1167368
- N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C13H21N3O4S/c1-3-13(14,4-2)9-10-15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,15H,3-4,9-10,14H2,1-2H3
- InChI Key: XMGSZSSBJOKZOJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCCC(CC)(CC)N)(=O)=O
Computed Properties
- Exact Mass: 315.12527733g/mol
- Monoisotopic Mass: 315.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 126Ų
N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167368-0.5g |
2138081-66-8 | 0.5g |
$1302.0 | 2023-06-08 | |||
Enamine | EN300-1167368-10.0g |
2138081-66-8 | 10g |
$5837.0 | 2023-06-08 | |||
Enamine | EN300-1167368-2500mg |
2138081-66-8 | 2500mg |
$2071.0 | 2023-10-03 | |||
Enamine | EN300-1167368-5000mg |
2138081-66-8 | 5000mg |
$3065.0 | 2023-10-03 | |||
Enamine | EN300-1167368-0.1g |
2138081-66-8 | 0.1g |
$1195.0 | 2023-06-08 | |||
Enamine | EN300-1167368-0.25g |
2138081-66-8 | 0.25g |
$1249.0 | 2023-06-08 | |||
Enamine | EN300-1167368-100mg |
2138081-66-8 | 100mg |
$930.0 | 2023-10-03 | |||
Enamine | EN300-1167368-50mg |
2138081-66-8 | 50mg |
$888.0 | 2023-10-03 | |||
Enamine | EN300-1167368-5.0g |
2138081-66-8 | 5g |
$3935.0 | 2023-06-08 | |||
Enamine | EN300-1167368-0.05g |
2138081-66-8 | 0.05g |
$1140.0 | 2023-06-08 |
N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide
N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 2138081-66-8): An Overview of Its Properties and Applications
N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 2138081-66-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name, N-(3-amino-3-ethylpentyl)-4-nitrobenzenesulfonamide, is characterized by its unique chemical structure, which includes an amino group, an ethylpentyl chain, and a nitrobenzene sulfonamide moiety. These structural features contribute to its potential therapeutic applications and biological activities.
The molecular formula of N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide is C15H22N4O4S, with a molecular weight of approximately 350.42 g/mol. The compound's chemical structure consists of a benzene ring substituted with a nitro group and a sulfonamide group, which is attached to an aminoalkyl chain. This structure imparts the compound with specific physicochemical properties, such as solubility, stability, and reactivity, which are crucial for its potential use in various applications.
Recent studies have explored the biological activities of N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's antimicrobial activity. Preliminary research has demonstrated that N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
In addition to its biological activities, the pharmacokinetic properties of N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide have been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are important considerations for drug development. The compound's metabolism and excretion pathways have also been studied, providing valuable insights into its safety and efficacy in vivo.
The synthesis of N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide involves several steps, including the preparation of the aminoalkyl chain and the subsequent coupling with the nitrobenzene sulfonamide moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. The choice of synthetic method depends on factors such as yield, purity, and scalability.
One of the key challenges in the development of N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide as a therapeutic agent is optimizing its drug-like properties. This includes improving its solubility, stability, and permeability to enhance its bioavailability and therapeutic efficacy. Researchers are actively exploring various strategies to address these challenges, such as modifying the chemical structure or using advanced drug delivery systems.
In conclusion, N-(3-amino-3-ethylpentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 2138081-66-8) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its properties and potential uses, contributing to the advancement of this field.
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